1,3-Bis(dimethoxymethyl)phenobarbital
Description
1,3-Bis(dimethoxymethyl)phenobarbital (also referred to as N,N'-dimethoxymethyl phenobarbital or DMMP) is a structurally modified barbiturate derivative. Historically, early studies reported it lacked hypnotic effects . However, subsequent research revealed its rapid metabolism into active anticonvulsant metabolites, including phenobarbital (PB) and N-monomethoxymethyl phenobarbital (MMP) . In vivo studies in rats demonstrated that DMMP is metabolized within minutes, with MMP reaching peak brain concentrations at 60 minutes and PB becoming the dominant metabolite (93% of plasma/brain radioactivity) after 4 hours . SKF-525A, a metabolic inhibitor, blocks this conversion, confirming the role of hepatic enzymes in its activation . While MMP itself exhibits anticonvulsant activity against electroshock seizures, it is less potent than PB against pentylenetetrazol-induced seizures .
Properties
CAS No. |
42013-64-9 |
|---|---|
Molecular Formula |
C18H24N2O7 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,3-bis(dimethoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H24N2O7/c1-6-18(12-10-8-7-9-11-12)13(21)19(16(24-2)25-3)15(23)20(14(18)22)17(26-4)27-5/h7-11,16-17H,6H2,1-5H3 |
InChI Key |
WRMLCJOESNYYLX-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(OC)OC)C(OC)OC)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(OC)OC)C(OC)OC)C2=CC=CC=C2 |
Other CAS No. |
42013-64-9 |
Synonyms |
1,3-bis(dimethoxymethyl)phenobarbital |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Bis(dimethoxymethyl)phenobarbital (DMMP)
- Metabolism : Rapidly converted to MMP and PB via hepatic demethylation. PB becomes the primary active metabolite over time .
- Anticonvulsant Efficacy : MMP contributes to protection against electroshock seizures, but PB derived from DMMP is critical for sustained effects .
- Potency : Less effective than PB against pentylenetetrazol seizures .
Difebarbamate (1,3-Bis(3-butoxy-2-hydroxy-propyl)-5-phenylbarbituric acid dicarbamate)
1,3-Bis((dodecyloxy)methyl)-5-ethyl-5-phenylbarbituric acid
Dimethylphenobarbital
Structural and Functional Differences
Key Research Findings
- Metabolic Activation : DMMP’s efficacy relies on conversion to PB, whereas difebarbamate’s structural modifications render it pharmacologically inert .
- Structural Impact : Bulky substituents (e.g., difebarbamate’s butoxy groups) disrupt binding to GABAₐ receptors, critical for barbiturate activity .
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